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Compound of Interest

Compound Name: AP24600

Cat. No.: B605527 Get Quote

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic

profile of ponatinib, a multi-targeted tyrosine kinase inhibitor. The information presented is

intended for researchers, scientists, and drug development professionals. Notably, AP24600 is

the inactive carboxylic acid metabolite of ponatinib[1].

Pharmacokinetic Profile Summary
Ponatinib has been evaluated in preclinical studies, primarily in mouse models, to characterize

its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] Orally

administered ponatinib demonstrated dose-dependent exposure in mice.[3][4]

The following tables summarize the key pharmacokinetic parameters of ponatinib in mice

following a single oral administration.

Table 1: Pharmacokinetic Parameters of Ponatinib in NSG Mice[3]

Dose (mg/kg) Cmax (ng/mL) Tmax (hrs)
AUC0–24hrs
(ng·h/mL)

t1/2 (hrs)

15 181.36 3.04 1533.2 1.92

30 355.84 3.08 2996.5 1.92
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Table 2: Pharmacokinetic Parameters of Ponatinib in Wild-Type and Humanized CYP1A1/2

Mice[1]

Data presented as fold-decrease in exposure compared to control.

Mouse Strain Inducer
Fold Decrease in Ponatinib
Exposure

Wild-Type
2,3,7,8-

tetrachlorodibenzodioxin
7.7

Humanized CYP1A1/2 3-methylcholanthrene 2.2

Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are described below.

NSG Mice: Used for pharmacokinetic and efficacy studies of ponatinib in the context of T-cell

acute lymphoblastic leukemia.[3]

Wild-Type and Humanized CYP1A1/2 Mice: Utilized to investigate the role of CYP1A1 in

ponatinib metabolism.[1] All animal studies were approved by the respective Institutional

Animal Care and Use Committees.[3]

Ponatinib Administration: For pharmacokinetic studies in NSG mice, ponatinib was

administered as a single oral dose of 15 or 30 mg/kg in citric acid.[3] In studies with wild-type

and humanized CYP1A1/2 mice, a single oral gavage dose of 40 mg/kg was administered in

25 mM citrate buffer (pH 2.5).[1]

Plasma Sample Collection: Blood samples were collected from mice at various time points

post-dosing. For NSG mice, samples were collected at 0.5, 1, 2, 3, 5, 8, 12, and 24 hours.[3]

For wild-type and humanized CYP1A1/2 mice, 10 µl of whole blood was withdrawn from the

tail vein at indicated time points.[1] Plasma was separated by centrifugation and stored at

-80°C until analysis.[3]

The concentration of ponatinib and its metabolites in plasma samples was determined using

ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5]
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This method was validated for linearity, selectivity, accuracy, precision, stability, matrix effect,

and recovery.[5]

Metabolism
Ponatinib undergoes hepatic metabolism primarily through cytochrome P450 (CYP) enzymes.

In vitro studies have shown that CYP3A4 is the major enzyme responsible for its metabolism,

with minor contributions from CYP3A5, CYP2C8, and CYP2D6.[1][6] The metabolism of

ponatinib involves both esterase/amidase activity, leading to the inactive carboxylic acid

metabolite AP24600, and P450-dependent monooxygenase system activity.[1] The main

metabolic pathways include the formation of N-desmethyl and N-oxide metabolites.[1]
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Caption: Metabolic pathway of ponatinib.
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Caption: Preclinical pharmacokinetic study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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